molecular formula C12H7Cl4O2S2 B12682861 Bithifen CAS No. 57484-86-3

Bithifen

Cat. No.: B12682861
CAS No.: 57484-86-3
M. Wt: 389.1 g/mol
InChI Key: UAULZKIRDNZQHF-UHFFFAOYSA-N
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Description

Bithifen (systematic name: 2,2'-bithiophene) is an organic compound comprising two thiophene rings connected via a single bond at the 2-positions. Thiophene, a five-membered aromatic heterocycle containing sulfur, is a foundational structure in materials science and medicinal chemistry. This compound is notable for its extended π-conjugation system, making it valuable in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells . Its synthesis typically involves cross-coupling reactions, such as Kumada or Suzuki couplings, to link thiophene monomers .

Properties

CAS No.

57484-86-3

Molecular Formula

C12H7Cl4O2S2

Molecular Weight

389.1 g/mol

InChI

InChI=1S/C12H6Cl4O2S.HS/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;/h1-4,17-18H;1H

InChI Key

UAULZKIRDNZQHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl.[SH]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bithifen is synthesized through an esterification reaction involving lambda-cyhalothric acid and biphenyl alcohol. The reaction is catalyzed by a suitable catalyst and conducted in the presence of a solvent. The water generated during the reaction is removed azeotropically, and the product is crystallized after partial solvent removal .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes. The reaction system is concentrated, cooled, and crystallized without the need for washing, making the process environmentally friendly. The yield of this compound in industrial production can reach 95% or above, with product purity exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

Bithifen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bithifen has a wide range of applications in scientific research:

Mechanism of Action

Bithifen exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels, delaying their closure and causing prolonged depolarization of the nerve membrane. This results in continuous nerve firing, leading to paralysis and death of the insect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bithifen belongs to the oligothiophene family. Below is a comparative analysis with two structurally related compounds: terthiophene and benzothiophene .

Structural and Electronic Properties
Property This compound (2,2'-bithiophene) Terthiophene (α-terthiophene) Benzothiophene
Molecular Formula C₈H₆S₂ C₁₂H₈S₃ C₈H₆S
Conjugation Length Moderate (2 rings) Extended (3 rings) Limited (1 fused ring)
Bandgap (eV) ~3.1 ~2.8 ~3.5
Conductivity (S/cm) 10⁻⁴–10⁻³ 10⁻³–10⁻² <10⁻⁵
Primary Applications OFETs, sensors Solar cells, OLEDs Pharmaceuticals, dyes

Key Findings :

  • Conjugation and Conductivity : Terthiophene’s extended conjugation lowers its bandgap compared to this compound, enhancing charge transport in optoelectronic devices .
  • Benzothiophene : Lacks extended conjugation but is preferred in drug design due to its bioisosteric similarity to benzene .

Functional Comparison with Pharmacologically Active Analogues

While this compound is primarily used in materials science, its structural analogues like Terbinafine (an antifungal) highlight divergent applications:

Property This compound Terbinafine
Core Structure Bithiophene Allylamine derivative
Bioactivity Non-therapeutic Inhibits squalene epoxidase
Solubility Insoluble in water Lipophilic
Industrial Use Electronics Antifungal creams

Note: Despite naming similarities ("this compound" vs. "Terbinafine"), these compounds are functionally distinct. Terbinafine’s efficacy relies on its alkyne chain, absent in this compound .

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